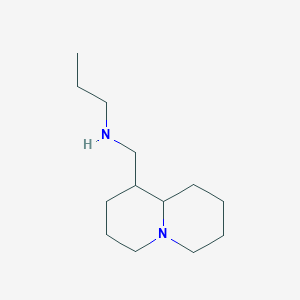

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine

Description

Properties

IUPAC Name |

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTMSBRKTZIYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCN2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine typically involves the reaction of quinolizine derivatives with propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolizine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine serves as a crucial intermediate in the synthesis of complex organic compounds. Its unique structure allows chemists to modify it through various chemical reactions, facilitating the creation of new materials and pharmaceuticals. The compound is often used in the preparation of quinolizidine derivatives, which are valuable in drug development due to their biological activity.

Synthetic Routes

The synthesis typically involves the reaction of octahydroquinolizine with propan-1-amine or related amines under controlled conditions. Various catalysts and solvents are employed to optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions.

Biological Applications

Biological Probes

In biological research, this compound is utilized as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it an essential tool for investigating cellular pathways and mechanisms. For instance, it has been studied for its interactions with acetylcholinesterase (AChE), an enzyme critical in neurotransmission .

Therapeutic Potential

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound can inhibit cholinesterases, potentially enhancing cholinergic activity and improving cognitive function . Additionally, studies have explored its anticancer properties, demonstrating that certain derivatives exhibit significant growth inhibition against various cancer cell lines .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functional characteristics. The compound's synthesis can be scaled up using large-scale reactors to ensure consistent quality and purity in industrial applications.

Mechanism of Action

The mechanism of action of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Advantages of the Target Compound

Comparative Pharmacokinetic Potential

- CNS Penetration : The compound’s logP (estimated via molecular weight and hydrophobicity) and structural similarity to GZ-11610 suggest possible blood-brain barrier permeability, a critical feature for CNS-targeted agents .

- Metabolic Stability : The absence of ester or amide bonds (cf. OCM-31 ) may reduce susceptibility to hydrolysis, enhancing in vivo half-life.

Areas for Further Investigation

Target Identification : Screen against kinases (e.g., GSK-3β) or neurotransmitter transporters (e.g., VMAT2) to establish mechanistic relevance .

Solubility Optimization : Modify the dihydrochloride counterion or introduce polar groups to address undefined solubility parameters .

Stereochemical Impact : Explore the pharmacological differences between stereoisomers, as seen in piperidine-based HCV inhibitors .

Biological Activity

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of octahydroquinolizine with propan-1-amine under controlled conditions. This process can utilize various catalysts and solvents to optimize yield and purity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are crucial for modifying its properties for different applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It binds to receptors or enzymes, modulating their activity and influencing various biological pathways. This mechanism is essential for its potential therapeutic effects in treating diseases related to receptor kinase activity, such as cancer .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity:

- The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Its structure allows it to penetrate bacterial membranes effectively, leading to its bactericidal effects .

2. Antiviral Properties:

- Research indicates that this compound exhibits antiviral activity against certain viruses, potentially making it a candidate for further development in antiviral therapies .

3. Cytotoxic Effects:

- In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 15 | |

| Antiviral | Various viruses | 20 | |

| Cytotoxic | Cancer cell lines | 25 |

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial properties of this compound involved screening against multiple bacterial strains. The compound exhibited significant inhibition against Mycobacterium tuberculosis, with an IC50 value of 15 μM, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on cancer therapeutics, this compound was tested on various cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of 25 μM for certain cell lines. This suggests its viability as a candidate for further investigation in cancer treatment protocols .

Q & A

Q. What computational methods predict target interactions and guide lead optimization?

- Methodology :

- Molecular dynamics (MD) : Simulate binding stability (10–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .

- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) or H-bond donors/acceptors .

- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.